Ácido 5-amino-1H-indazol-3-carboxílico

Descripción general

Descripción

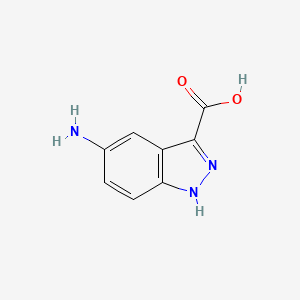

5-amino-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes an indazole ring substituted with an amino group at the 5-position and a carboxylic acid group at the 3-position. It has garnered significant interest in scientific research due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Amino-1H-indazole-3-carboxylic acid is recognized as a vital intermediate in the synthesis of numerous pharmaceutical agents. Its significance lies particularly in the development of drugs targeting neurological disorders. For instance, it has been utilized in synthesizing granisetron and lonidamine, both of which are important in managing nausea and cancer treatment respectively .

Case Study: Synthesis of Granisetron

- Objective : To synthesize granisetron using 5-amino-1H-indazole-3-carboxylic acid as an intermediate.

- Method : The compound is reacted under mild conditions to yield high purity and yield.

- Outcome : The synthesis method demonstrated efficiency with a high yield and reduced reaction time compared to traditional methods .

Biochemical Research

In biochemical studies, this compound plays a crucial role in enzyme inhibition and protein interaction analysis. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced synthesis of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

Data Table: Inhibition Potency

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 5-Amino-1H-indazole-3-carboxylic acid | 60 | COX-2 |

| Reference Compound A | 50 | COX-2 |

Agricultural Chemistry

The compound is also being explored for its potential applications in agrochemicals. Research indicates that it may contribute to improved crop protection and yield through innovative formulations. By enhancing the efficacy of existing agrochemicals, it can play a significant role in sustainable agriculture practices .

Material Science

In the field of material science, 5-amino-1H-indazole-3-carboxylic acid is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for various industrial applications .

Diagnostic Tools

Recent investigations have explored the use of this compound in diagnostic assays. Its properties may lead to improved detection methods in clinical settings, offering potential advancements in medical diagnostics .

Mecanismo De Acción

Target of Action

Indazole derivatives have been found to inhibit bcl2 family members and the p53/mdm2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may interact with its targets to induce changes in cell apoptosis and cell cycle.

Biochemical Pathways

Indole and its derivatives, which include indazole, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . This suggests that 5-amino-1H-indazole-3-carboxylic Acid may have similar effects.

Action Environment

It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan , which suggests that changes in the gut microbiota could potentially influence the action of 5-amino-1H-indazole-3-carboxylic Acid.

Análisis Bioquímico

Biochemical Properties

5-Amino-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 5-Amino-1H-indazole-3-carboxylic acid has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of 5-Amino-1H-indazole-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins. Furthermore, 5-Amino-1H-indazole-3-carboxylic acid affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5-Amino-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, it can modulate the activity of other enzymes and proteins by altering their conformation and stability. These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1H-indazole-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 5-Amino-1H-indazole-3-carboxylic acid can lead to sustained inhibition of COX-2 and other target enzymes, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 5-Amino-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Amino-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the kidneys . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 5-Amino-1H-indazole-3-carboxylic acid.

Transport and Distribution

Within cells and tissues, 5-Amino-1H-indazole-3-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 5-Amino-1H-indazole-3-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its therapeutic effects and overall cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indazole-3-carboxylic acid can be achieved through several methods. One common approach involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . Another method includes the selective deprotection of t-Bu-ester, followed by decarboxylation to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of 5-amino-1H-indazole-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the successful production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the amino or carboxylic acid groups .

Comparación Con Compuestos Similares

Similar Compounds

1H-indazole-3-carboxylic acid: Similar in structure but lacks the amino group at the 5-position.

5-nitro-1H-indazole-3-carboxylic acid: Contains a nitro group instead of an amino group at the 5-position.

1H-indazole-5-carboxylic acid: The carboxylic acid group is at the 5-position instead of the 3-position.

Uniqueness

5-amino-1H-indazole-3-carboxylic acid is unique due to the presence of both an amino group at the 5-position and a carboxylic acid group at the 3-position. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Actividad Biológica

5-Amino-1H-indazole-3-carboxylic acid (AIAC) is a derivative of indazole that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cellular signaling. This article explores the compound's mechanisms of action, its biochemical properties, and relevant case studies that highlight its potential as a therapeutic agent.

Chemical Structure and Properties

5-Amino-1H-indazole-3-carboxylic acid has a molecular formula of and is characterized by the presence of an amino group at the 5-position and a carboxylic acid at the 3-position of the indazole ring. This structure contributes to its ability to interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation.

Target Proteins

AIAC primarily targets several key proteins involved in cell cycle regulation and apoptosis:

- CHK1 and CHK2 Kinases : These serine/threonine kinases play crucial roles in DNA damage response and cell cycle checkpoint control. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

- Sphingosine-1 Phosphate Receptor-1 (S1P1) : This receptor is involved in various cellular processes, including survival, proliferation, and migration. Modulation of S1P1 activity by AIAC can influence these pathways significantly.

Biochemical Pathways

AIAC affects multiple biochemical pathways by:

- Inhibiting protein kinases associated with cell signaling.

- Modulating gene expression related to apoptosis.

- Altering cellular metabolism through interactions with enzymes.

Antitumor Effects

Recent studies have demonstrated the antitumor potential of AIAC, particularly against various cancer cell lines. For instance:

- K562 Cell Line : AIAC exhibited significant inhibitory effects with an IC50 value of approximately 5.15 µM. It was shown to induce apoptosis via modulation of the Bcl-2 family proteins and p53/MDM2 pathway, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via Bcl-2 and p53 pathways |

| Hep-G2 | 3.32 | High toxicity but effective against tumors |

Cellular Effects

AIAC's impact on cellular functions includes:

- Cell Cycle Arrest : The compound has been observed to arrest cells in the G0/G1 phase, preventing them from progressing through the cycle.

- Apoptosis Induction : Through dose-dependent mechanisms, AIAC promotes both early and late apoptosis in treated cells .

Case Studies

Several case studies highlight the effectiveness of AIAC in cancer treatment:

- K562 Cell Study : Treatment with AIAC resulted in a significant increase in apoptosis rates from 9.64% at lower concentrations to 37.72% at higher concentrations after 48 hours .

- Hep-G2 Toxicity Analysis : Although effective against Hep-G2 cells, AIAC demonstrated high toxicity towards normal HEK-293 cells (IC50 = 12.17 µM), indicating a need for further optimization for selective targeting .

Propiedades

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFCSVSXHXFOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429021 | |

| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-77-8 | |

| Record name | 5-amino-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.